molecular formula C11H16N2OS2 B14067823 6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile

Cat. No.: B14067823
M. Wt: 256.4 g/mol
InChI Key: BYCZEWNXYNCASW-UHFFFAOYSA-N
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Description

6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile is a synthetic organic compound belonging to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a butylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a carbonyl compound under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a halogenated intermediate.

    Addition of the Carbonitrile Group: The carbonitrile group is incorporated through a reaction with a cyanating agent, such as cyanogen bromide or sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(butylsulfanyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-5-carbonitrile: shares structural similarities with other thiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16N2OS2

Molecular Weight

256.4 g/mol

IUPAC Name

6-butylsulfanyl-2,2-dimethyl-4-oxo-3H-1,3-thiazine-5-carbonitrile

InChI

InChI=1S/C11H16N2OS2/c1-4-5-6-15-10-8(7-12)9(14)13-11(2,3)16-10/h4-6H2,1-3H3,(H,13,14)

InChI Key

BYCZEWNXYNCASW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=O)NC(S1)(C)C)C#N

Origin of Product

United States

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